

# JC124: A Technical Guide to a Selective NLRP3 Inflammasome Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025



This technical guide provides an in-depth overview of the structure, chemical properties, and biological activity of **JC124**, a selective inhibitor of the NLRP3 inflammasome. The content herein is intended for researchers, scientists, and professionals in the field of drug development.

## **Core Compound Details and Chemical Properties**

**JC124** is a small molecule designed as a specific inhibitor of the NLRP3 (NOD-like receptor family, pyrin domain containing 3) inflammasome, demonstrating both neuroprotective and anti-inflammatory properties.[1][2][3][4][5] It was developed through the structural optimization of glyburide to eliminate hypoglycemic effects while retaining its anti-inflammatory action.[5]

Table 1: Physicochemical Properties of JC124



| Property          | Value                                                           | Source    |
|-------------------|-----------------------------------------------------------------|-----------|
| IUPAC Name        | 5-chloro-2-methoxy-N-(4-(N-methylsulfamoyl)phenethyl)ben zamide | [6]       |
| CAS Number        | 1638611-48-9                                                    | [1][4][5] |
| Molecular Formula | C17H19CIN2O4S                                                   | [1][2][3] |
| Molecular Weight  | 382.86 g/mol                                                    | [1][2][3] |
| SMILES            | CNS(=O)<br>(=O)c1ccc(CCNC(=O)c2cc(Cl)<br>ccc2OC)cc1             | [1]       |
| Appearance        | Solid                                                           | [6]       |

Table 2: Solubility and Storage of JC124

| Condition         | Details                                                                       | Source |
|-------------------|-------------------------------------------------------------------------------|--------|
| Solubility        | DMSO: 225.0 mg/mL (587.7 mM) with sonication and pH adjustment to 3 with HCl. | [1]    |
| 10 mM in DMSO.    | [6]                                                                           |        |
| Storage (Powder)  | -20°C for 3 years.                                                            | [1]    |
| Storage (Solvent) | -80°C for 1 year.                                                             | [1]    |

## **Biological Activity and Mechanism of Action**

**JC124** is a potent and selective inhibitor of the NLRP3 inflammasome.[2][3][4][5][6] Mechanistic studies indicate that **JC124** directly interacts with the NLRP3 protein, which prevents the assembly of the inflammasome complex.[1] This inhibition blocks the subsequent activation of caspase-1 and the processing and release of pro-inflammatory cytokines Interleukin-1 $\beta$  (IL-1 $\beta$ ) and Interleukin-18 (IL-18).[1][4][5]

## Foundational & Exploratory





In Vitro Activity: **JC124** has been shown to selectively inhibit the formation of the NLRP3 inflammasome and the activation of caspase-1, leading to a reduction in IL-1 $\beta$  release.[1][3][4] [5] It has a reported IC50 of 3.25  $\mu$ M for the inhibition of IL-1 $\beta$  release in LPS/ATP-stimulated J774A.1 cells.[6] Importantly, it does not significantly inhibit NLRC4 or AIM2 inflammasomes, highlighting its selectivity for NLRP3.[1]

In Vivo Activity: In animal models, **JC124** has demonstrated significant neuroprotective and anti-inflammatory effects.

- Traumatic Brain Injury (TBI): In a rat model of TBI, intraperitoneal administration of JC124
  (100 mg/kg) reduced the number of degenerating neurons, decreased the inflammatory cell
  response, and lessened the cortical lesion volume.[1][3][4][5] Treatment also led to a
  significant reduction in the protein expression levels of NLRP3, ASC, IL-1β, TNFα, iNOS, and
  caspase-1.[1][3][4][5]
- Alzheimer's Disease (AD): In a transgenic mouse model of AD (TgCRND8), daily intraperitoneal injections of JC124 (50 mg/kg) inhibited NLRP3 signaling, decreased Aβ deposition, and reduced the β-cleavage of amyloid precursor protein (APP).[6] Furthermore, JC124 treatment reduced microgliosis and oxidative stress, and improved synaptic marker levels.[6]

Table 3: Summary of Biological Activity



| Assay/Model                               | Key Findings                                                                                                                                               | Source       |
|-------------------------------------------|------------------------------------------------------------------------------------------------------------------------------------------------------------|--------------|
| In Vitro IL-1β Release<br>(J774A.1 cells) | IC50 = 3.25 μM                                                                                                                                             | [6]          |
| Rat Model of TBI                          | Reduced neuronal degeneration, inflammation, and lesion volume. Decreased expression of NLRP3, ASC, IL- $1\beta$ , TNF $\alpha$ , iNOS, and caspase- $1$ . | [1][3][4][5] |
| Transgenic Mouse Model of AD              | Inhibited NLRP3 signaling, decreased Aß deposition, reduced microgliosis and oxidative stress, and improved synaptic markers.                              | [6]          |

## **Signaling Pathways and Experimental Workflows**

The following diagrams illustrate the NLRP3 inflammasome signaling pathway and a general experimental workflow for evaluating **JC124**'s in vivo efficacy.





NLRP3 Inflammasome Activation and Inhibition by JC124

Inflammation



#### In Vivo Efficacy Evaluation of JC124



Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Frontiers | The NLRP3 Inflammasome Pathway: A Review of Mechanisms and Inhibitors for the Treatment of Inflammatory Diseases [frontiersin.org]
- 2. The NLRP3 Inflammasome: An Overview of Mechanisms of Activation and Regulation -PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Signaling Pathways Regulating NLRP3 Inflammasome Activation PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Pharmacological Inhibitors of the NLRP3 Inflammasome [frontiersin.org]
- 6. medchemexpress.com [medchemexpress.com]
- To cite this document: BenchChem. [JC124: A Technical Guide to a Selective NLRP3 Inflammasome Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b608174#jc124-structure-and-chemical-properties]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com